molecular formula C14H17N5O2 B3020024 1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923504-25-0

1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3020024
CAS RN: 923504-25-0
M. Wt: 287.323
InChI Key: DUZRNHQKJXDIEQ-UHFFFAOYSA-N
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Description

The compound "1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of purine, which is a heterocyclic aromatic organic compound. Purine derivatives have been extensively studied due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related purine derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound of interest.

Synthesis Analysis

The synthesis of purine derivatives often involves the modification of the purine ring system. Paper describes the synthesis of 6-(azolyl)purines, which are synthesized from base and nucleoside starting materials. For example, treatment of 2,6-dichloropurine with imidazole yields 2-chloro-6-(imidazol-1-yl)purine. A modified Appel reaction is used to introduce imidazole at specific positions on the purine ring. These methods could potentially be adapted for the synthesis of the compound "this compound" by introducing the appropriate substituents at the correct positions on the purine ring.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. The X-ray crystal structures discussed in paper show that the purine and appended azolyl rings can adopt coplanar or twisted conformations. The degree of twist can affect the shielding of certain positions on the purine ring, which in turn can influence the reactivity and interaction with other molecules. The specific twist angles and coplanarity mentioned in the paper provide a basis for predicting the molecular conformation of the compound "this compound".

Chemical Reactions Analysis

The reactivity of purine derivatives is influenced by the substituents on the purine ring. In paper , the authors outline potential applications of the synthesized purine derivatives, which could include regiospecific alkylation and glycosylation at N9. These reactions are important for the modification of purine derivatives to enhance their biological activity or to incorporate them into larger biomolecules. The chemical reactions described in the paper could be relevant for further functionalization of the compound "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers provided do not directly discuss the physical and chemical properties of the specific compound , the synthesis methods and molecular structures described in paper can give an indication of the properties that might be expected. For example, the introduction of bulky substituents could decrease solubility, while the presence of certain functional groups could affect the compound's stability under various conditions.

properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylprop-2-enyl)-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-7(2)6-18-12(20)10-11(17(5)14(18)21)16-13-15-8(3)9(4)19(10)13/h1,6H2,2-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZRNHQKJXDIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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